molecular formula C17H20N2O B7495171 N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide

N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide

Cat. No. B7495171
M. Wt: 268.35 g/mol
InChI Key: HLIPPGUOTSCCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide, also known as CPCCOEt, is a compound that has been extensively studied for its potential use as a research tool in neuroscience. This compound belongs to the class of allosteric modulators, which are molecules that bind to a specific site on a protein and modify its activity. CPCCOEt has been shown to selectively bind to the metabotropic glutamate receptor 1 (mGluR1), a protein that plays a critical role in the regulation of synaptic transmission and plasticity in the brain.

Mechanism of Action

N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide binds to a specific site on the mGluR1 protein, known as the allosteric site. This binding modulates the activity of the receptor, leading to a decrease in the release of glutamate and other neurotransmitters. The exact mechanism by which N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide modulates mGluR1 activity is not fully understood, but it is thought to involve a conformational change in the receptor protein.
Biochemical and Physiological Effects:
N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. For example, N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to decrease the release of glutamate and other neurotransmitters, leading to a decrease in synaptic transmission and plasticity. N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has several advantages as a research tool. For example, it is highly selective for mGluR1 and does not bind to other glutamate receptors, making it a useful tool for studying the specific role of mGluR1 in various physiological and pathological conditions. However, N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has some limitations as well. For example, it has poor solubility in water and must be dissolved in organic solvents, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide. For example, further studies are needed to elucidate the exact mechanism by which N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide modulates mGluR1 activity. Additionally, more research is needed to determine the potential therapeutic applications of N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide in the treatment of neurodegenerative diseases and other neurological disorders. Finally, the development of more soluble analogs of N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide could expand its use as a research tool in neuroscience.

Synthesis Methods

N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide can be synthesized using a multistep process that involves the reaction of cyclohexanone with benzaldehyde to form the corresponding enone, which is then reacted with malononitrile to form a cyanoenone. The cyanoenone is then reduced to the corresponding amino alcohol, which is further reacted with ethyl chloroformate to form the final product, N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide.

Scientific Research Applications

N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological conditions. For example, N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and memory formation. N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

properties

IUPAC Name

N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(2,12-18)14-8-10-15(11-9-14)19-16(20)13-6-4-3-5-7-13/h3-4,8-11,13H,5-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIPPGUOTSCCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.